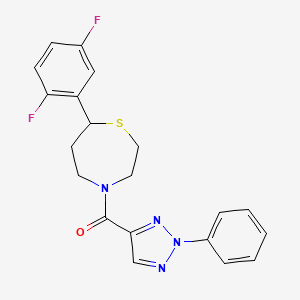

(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone

Description

The compound “(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone” is a heterocyclic molecule featuring a 1,4-thiazepane ring fused with a 2,5-difluorophenyl substituent at the 7-position. The 2,5-difluorophenyl group enhances lipophilicity and metabolic stability, while the 1,2,3-triazole may contribute to hydrogen-bonding interactions. The thiazepane ring, a seven-membered heterocycle containing sulfur and nitrogen, introduces conformational flexibility, which could influence binding kinetics compared to rigid scaffolds .

Properties

IUPAC Name |

[7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl]-(2-phenyltriazol-4-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18F2N4OS/c21-14-6-7-17(22)16(12-14)19-8-9-25(10-11-28-19)20(27)18-13-23-26(24-18)15-4-2-1-3-5-15/h1-7,12-13,19H,8-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHRZTPUBTYSJJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=C(C=CC(=C2)F)F)C(=O)C3=NN(N=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18F2N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the construction of the thiazepane ring followed by the introduction of the difluorophenyl and triazolyl groups. One common approach is to first synthesize the thiazepane core using a cyclization reaction of a suitable amino acid derivative. Subsequent steps may include halogenation to introduce the difluorophenyl group and a click chemistry reaction to attach the triazolyl group.

Industrial Production Methods

On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: : The thiazepane ring can be oxidized to form sulfoxides or sulfones.

Reduction: : Reduction reactions can be performed on the triazolyl group.

Substitution: : The difluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (m-CPBA).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

Substitution: : Nucleophiles such as amines or alcohols can be used in substitution reactions, often requiring a catalyst like palladium on carbon (Pd/C).

Major Products Formed

Oxidation: : Thiazepane sulfoxides or sulfones.

Reduction: : Reduced triazolyl derivatives.

Substitution: : Substituted difluorophenyl derivatives.

Scientific Research Applications

Antimicrobial Applications

Research indicates that derivatives of thiazepane compounds exhibit significant antimicrobial properties. Studies have shown that this compound can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli . The incorporation of fluorinated phenyl groups has been linked to enhanced antibacterial activity compared to non-fluorinated counterparts.

Anticancer Potential

The anticancer properties of this compound have been explored through in vitro studies on cancer cell lines such as HeLa and MCF-7 . Findings suggest that it induces apoptosis and significantly affects cell viability by causing cell cycle arrest. This mechanism positions the compound as a promising candidate for the development of new anticancer therapies.

Neuropharmacological Effects

Preliminary research has indicated that this compound may interact with serotonin receptors (specifically 5-HT1A and 5-HT7). Such interactions could be beneficial in treating mood disorders like depression and anxiety. In vivo studies using forced swim tests have demonstrated antidepressant-like effects comparable to traditional treatments. The mechanism involves receptor binding and potential inhibition of phosphodiesterase enzymes that regulate neurotransmitter signaling pathways.

Case Studies

- Antimicrobial Study : A comprehensive evaluation of various thiazepane derivatives showed that those with fluorinated phenyl groups exhibited enhanced activity against common pathogens compared to their non-fluorinated counterparts.

- Cancer Cell Line Study : In vitro assays conducted on MCF-7 breast cancer cells indicated that treatment with the compound resulted in significant decreases in cell proliferation and increased markers for apoptosis.

- Neuropharmacological Assessment : Behavioral assays demonstrated significant antidepressant-like effects in rodent models when compared to traditional antidepressants, highlighting the compound's potential in mood disorder treatments.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with fluorinated triazole derivatives and sulfur/nitrogen-containing heterocycles. Below is a comparative analysis with key analogues:

Key Differences and Implications

Triazole Isomerism: The target compound contains a 1,2,3-triazole, whereas analogues in and use 1,2,4-triazoles. For instance, 1,2,3-triazoles exhibit stronger dipole moments, which may enhance interactions with polar binding pockets .

Fluorine Substitution Pattern: The 2,5-difluorophenyl group in the target compound differs from the 3-fluorophenyl () and 2,4-difluorophenyl () substituents.

Heterocyclic Flexibility: The thiazepane ring in the target compound contrasts with the rigid phenylethanone or sulfonylphenyl groups in analogues. This flexibility may allow adaptive binding to proteins with dynamic active sites, a feature absent in more rigid scaffolds .

Pharmacological and Physicochemical Properties (Inferred)

- Metabolic Stability: Fluorine atoms reduce oxidative metabolism, extending half-life relative to non-fluorinated triazoles .

- Solubility: The methanone linker and triazole may improve aqueous solubility compared to sulfonyl-containing analogues in .

Biological Activity

The compound (7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

- Molecular Formula : C17H16F2N4OS

- Molecular Weight : 348.48 g/mol

- IUPAC Name : this compound

Biological Activity Overview

Recent studies have indicated that this compound exhibits various biological activities:

-

Antimicrobial Activity :

- Research has shown that derivatives of thiazepan compounds can possess significant antimicrobial properties. The presence of the thiazepan ring contributes to the inhibition of bacterial growth by interfering with cellular processes.

- A study demonstrated that related thiazepan derivatives exhibited minimum inhibitory concentrations (MIC) against several bacterial strains, suggesting potential for development as antibacterial agents .

-

Anticancer Properties :

- The triazole moiety is known for its anticancer activity. Compounds containing triazole rings have been reported to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines.

- In vitro studies indicated that the compound could inhibit the growth of cancer cells through mechanisms involving cell cycle arrest and apoptosis induction .

-

Enzyme Inhibition :

- The compound has shown promise as an inhibitor of specific enzymes linked to disease processes. For instance, it may act as a competitive inhibitor against certain kinases involved in cancer progression.

- Kinetic studies using Lineweaver–Burk plots have suggested that the compound can effectively bind to the active sites of target enzymes .

Case Studies

Several case studies highlight the biological efficacy of similar compounds:

Case Study 1: Antimicrobial Efficacy

A comparative analysis of thiazepan derivatives demonstrated that modifications in the phenyl ring significantly influenced antimicrobial potency. The introduction of electron-withdrawing groups enhanced activity against Gram-positive bacteria.

Case Study 2: Anticancer Activity

In a study focusing on triazole derivatives, one compound was found to reduce cell viability in breast cancer cell lines by over 70% at a concentration of 10 µM. This suggests that structural modifications in related compounds can lead to enhanced anticancer effects.

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Protein Kinases : The compound likely interacts with key protein kinases involved in signal transduction pathways critical for cancer cell survival.

- Induction of Oxidative Stress : By generating reactive oxygen species (ROS), it may trigger apoptotic pathways in cancer cells.

Data Table: Biological Activities Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.